molecular formula C8H6FN3O5 B072753 n-(5-Fluoro-2,4-dinitrophenyl)acetamide CAS No. 1548-18-1

n-(5-Fluoro-2,4-dinitrophenyl)acetamide

Cat. No.: B072753
CAS No.: 1548-18-1
M. Wt: 243.15 g/mol
InChI Key: LZBXUWOTXPNTNQ-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2,4-dinitrophenyl)acetamide is a chemical compound with the molecular formula C8H6FN3O5 and a molecular weight of 243.15 g/mol . . This compound is characterized by the presence of a fluorine atom and two nitro groups attached to a phenyl ring, along with an acetamide group. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)acetamide typically involves the nitration of 5-fluoroacetanilide. The process begins with the fluorination of acetanilide, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 2 and 4 positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2,4-dinitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Fluoro-2,4-dinitrophenyl)acetamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)acetamide involves its interaction with nucleophiles due to the electron-deficient nature of the aromatic ring. The nitro groups and the fluorine atom increase the electrophilicity of the ring, making it more reactive towards nucleophilic attack. This property is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Fluoro-2,4-dinitrophenyl)acetamide is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical reactivity and properties. The combination of these functional groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(5-fluoro-2,4-dinitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O5/c1-4(13)10-6-2-5(9)7(11(14)15)3-8(6)12(16)17/h2-3H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBXUWOTXPNTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293287
Record name n-(5-fluoro-2,4-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1548-18-1
Record name Acetanilide,4'-dinitro-
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Record name n-(5-fluoro-2,4-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dinitro-5-fluoroacetanilide
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